3-Chloro-5-fluorobenzyl bromide

説明

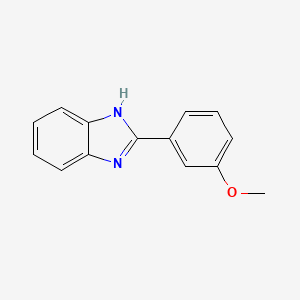

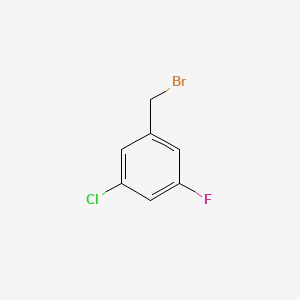

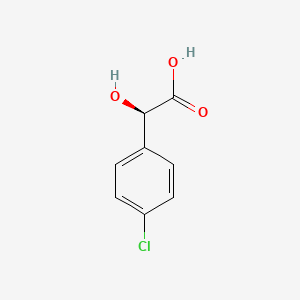

3-Chloro-5-fluorobenzyl bromide is a chemical compound with the molecular formula C7H5BrClF . It is used as a reagent in the preparation of a wide range of biologically active compounds .

Synthesis Analysis

The synthesis of 3-Chloro-5-fluorobenzyl bromide involves reacting 2-chloro-5-fluorotoluene with N-bromosuccinimide .Molecular Structure Analysis

The molecular weight of 3-Chloro-5-fluorobenzyl bromide is 223.47 g/mol . The IUPAC name for this compound is 1-(bromomethyl)-3-chloro-5-fluorobenzene . The InChI code and the canonical SMILES for this compound are InChI=1S/C7H5BrClF/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 and C1=C(C=C(C=C1F)Cl)CBr respectively .Physical And Chemical Properties Analysis

3-Chloro-5-fluorobenzyl bromide is a liquid at 20 degrees Celsius . It has a molecular weight of 223.47 g/mol . The compound should be stored under inert gas as it is moisture sensitive .科学的研究の応用

Radiochemistry and PET Imaging

One significant application of halogenated benzyl bromides, similar to 3-Chloro-5-fluorobenzyl bromide, is in the field of radiochemistry, particularly in the synthesis of radiotracers for Positron Emission Tomography (PET). For example, procedures were developed for the synthesis of fluorobenzyl bromides, used as intermediates in asymmetric synthesis of fluorinated α-amino acids. These compounds are pivotal in PET studies, demonstrating the potential of halogenated benzyl bromides in medical imaging and diagnostics (Zaitsev et al., 2002).

Anticancer Research

Halogenated benzyl bromides also find applications in anticancer research. For instance, the synthesis and crystal structure of a compound involving fluorobenzyl units showed potential as an anticancer agent. This underscores the importance of such compounds in developing therapeutic agents and exploring their mechanisms (Mohideen et al., 2017).

Corrosion Inhibition

In the field of materials science, halogenated benzyl bromides have been studied for their anticorrosion properties. A green ionic liquid containing a 4-fluorobenzyl unit demonstrated high inhibition effectiveness for mild steel in acidic conditions, revealing the compound's role in protecting metals from corrosion. This application is crucial for extending the lifespan of metal components in various industries (Bhaskaran et al., 2019).

Synthesis and Chemical Reactions

Halogenated benzyl bromides are key intermediates in organic synthesis, facilitating the construction of complex molecules. For example, the alkylation of sulfamic esters under phase transfer conditions with fluorobenzyl bromides enables the preparation of diverse N-dialkylated products. This versatility highlights their role in synthetic chemistry, contributing to the development of pharmaceuticals and other functional materials (Debbabi et al., 2005).

Safety and Hazards

3-Chloro-5-fluorobenzyl bromide is a hazardous chemical. It causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .

作用機序

Target of Action

3-Chloro-5-fluorobenzyl bromide is a chemical compound used in organic synthesis . Its primary targets are organic molecules that can undergo nucleophilic substitution reactions . The bromine atom in the compound is a good leaving group, making it a suitable electrophile for reactions with nucleophiles .

Mode of Action

The compound interacts with its targets through a mechanism known as electrophilic aromatic substitution . In this process, the bromine atom of the 3-Chloro-5-fluorobenzyl bromide molecule is replaced by a nucleophile . This reaction results in the formation of a new carbon-nucleophile bond .

Biochemical Pathways

3-Chloro-5-fluorobenzyl bromide is often used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The compound can be used to introduce a 3-chloro-5-fluorobenzyl group into organic molecules, affecting their biochemical pathways .

Result of Action

The molecular and cellular effects of 3-Chloro-5-fluorobenzyl bromide’s action depend on the specific context of its use. In organic synthesis, the compound’s action results in the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .

Action Environment

The action, efficacy, and stability of 3-Chloro-5-fluorobenzyl bromide can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the pH, temperature, and solvent used in the reaction . Additionally, the compound is sensitive to moisture and should be stored under an inert atmosphere .

特性

IUPAC Name |

1-(bromomethyl)-3-chloro-5-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClF/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKSAHOPFPPAUOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370524 | |

| Record name | 3-Chloro-5-fluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-fluorobenzyl bromide | |

CAS RN |

493024-39-8 | |

| Record name | 1-(Bromomethyl)-3-chloro-5-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=493024-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-fluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-5-fluorobenzyl Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3H-imidazo[4,5-b]pyridin-2-ylmethanol](/img/structure/B1349238.png)

![2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1349246.png)

![2-[3-(Trifluoromethyl)phenyl]benzonitrile](/img/structure/B1349248.png)

![[3-(2-Methylphenyl)phenyl]acetic acid](/img/structure/B1349250.png)

![[4-(3-Chlorophenyl)phenyl]methanamine](/img/structure/B1349253.png)

![Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine](/img/structure/B1349262.png)

![[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B1349273.png)